molecular formula C5H7NO B1361587 n-(prop-2-yn-1-yl)acetamide CAS No. 65881-41-6

n-(prop-2-yn-1-yl)acetamide

Cat. No.: B1361587
CAS No.: 65881-41-6
M. Wt: 97.12 g/mol
InChI Key: GGOQYHOZFCWTNM-UHFFFAOYSA-N
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Description

n-(prop-2-yn-1-yl)acetamide: is an organic compound with the molecular formula C5H7NO. It is also known as propargylamide. This compound is characterized by the presence of an acetamide group attached to a propynyl group. It is a yellowish liquid with a pungent odor and is often used in research and industrial settings.

Mechanism of Action

Target of Action

The primary target of N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide or Acetamide, N-2-propynyl-, is the reactive cysteinome in cells and tissues . The cysteinyl thiol group, unique among all protein-coding amino acids due to its high nucleophilicity, can be covalently modified by a broad range of redox mechanisms or by various electrophiles .

Mode of Action

This compound interacts with its targets through a covalent modification of the cysteinyl thiol group . This compound is used as a thiol-reactive probe in a chemoproteomic platform, termed ‘QTRP’ (quantitative thiol reactivity profiling), to label, enrich, and quantify the reactive cysteinome .

Biochemical Pathways

The compound’s interaction with the reactive cysteinome affects a broad range of redox mechanisms, leading to the formation of various oxidative post-translational modifications . These modifications can alter protein function and influence numerous biochemical pathways, with downstream effects that are critical for understanding the underlying mechanisms involved .

Pharmacokinetics

Its ability to covalently modify the reactive cysteinome suggests that it can penetrate cellular membranes and distribute within tissues .

Result of Action

The covalent modification of the reactive cysteinome by this compound can lead to changes in protein function, influencing cellular processes and potentially leading to observable molecular and cellular effects . .

Action Environment

Factors such as ph, temperature, and the presence of other reactive species could potentially influence its reactivity and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(prop-2-yn-1-yl)acetamide can be achieved through various methods. One common method involves the reaction of propargylamine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with larger quantities of reactants and more efficient purification techniques. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The industrial process also involves rigorous quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: n-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the propynyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

n-(prop-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: It is studied for its potential biological activity and interactions with various enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

    Acetamide: A simpler compound with the formula CH3CONH2, used as a plasticizer and industrial solvent.

    N,N-Dimethylacetamide (DMA): A related compound used more widely in industrial applications but not derived from acetamide.

    2-(2-Nitrophenyl)-N-(2-propynyl)acetamide: A similar compound with additional nitrophenyl groups, used in specialized chemical synthesis.

Uniqueness: n-(prop-2-yn-1-yl)acetamide is unique due to its propynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications, offering versatility that similar compounds may lack.

Properties

IUPAC Name

N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOQYHOZFCWTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65881-41-6
Record name Acetamide, N-2-propynyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47474
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(prop-2-yn-1-yl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-propargylacetamide influence the properties of its polymers?

A1: Research suggests that the bulky substituents on the nitrogen atom of N-propargylacetamide significantly impact the secondary structure of its polymers. For instance, poly(N-propargylacetamide) with a triphenylmethyl group exhibited a strong tendency to form helical structures in chloroform, indicated by a characteristic UV-vis absorption peak around 365 nm. [] In contrast, polymers with less bulky substituents like benzyl or diphenylmethyl groups showed a reduced propensity for helix formation. [] This highlights the role of steric effects in dictating polymer conformation, which can further influence properties like solubility and self-assembly.

Q2: Can N-propargylacetamide be used to create copolymers with controlled helical structures?

A2: Yes, N-propargylacetamide can be copolymerized with other monomers to fine-tune the helical properties of the resulting polymers. For example, copolymerizing N-propargylacetamide bearing a triphenylmethyl group with a chiral N-propargylacetamide monomer resulted in polymers with controlled helical senses. [] This control over chirality is crucial for various applications, including chiral separation and asymmetric catalysis.

Q3: Has N-(prop-2-yn-1-yl)acetamide been used in biochemical research?

A3: Yes, a derivative of this compound, specifically 7-deaza-7-(2-(2-hydroxyethoxy)-N-(prop-2-yn-1-yl)acetamide)-2-dATP, has been investigated for its interactions with DNA polymerases. [, ] This modified nucleotide analog was crystallized within the active site of KlenTaq and KOD DNA polymerases, providing valuable insights into the structural basis of DNA replication. [, ]

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